molecular formula C19H30O2S B14597991 S-Phenyl 3-hydroxy-3-pentyloctanethioate CAS No. 61257-11-2

S-Phenyl 3-hydroxy-3-pentyloctanethioate

Cat. No.: B14597991
CAS No.: 61257-11-2
M. Wt: 322.5 g/mol
InChI Key: HFWOLKMCTHVNIU-UHFFFAOYSA-N
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Description

S-Phenyl 3-hydroxy-3-pentyloctanethioate: is an organic compound characterized by the presence of a phenyl group attached to a thioester moiety This compound is notable for its unique structural features, which include a hydroxy group and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-hydroxy-3-pentyloctanethioate typically involves the reaction of a phenyl thiol with an appropriate ester or acid chloride under controlled conditions. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the thioester bond. The process may also involve the use of solvents like dichloromethane to ensure proper mixing and reaction efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: S-Phenyl 3-hydroxy-3-pentyloctanethioate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The thioester moiety can be reduced to form a thiol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: S-Phenyl 3-hydroxy-3-pentyloctanethioate is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thioesters.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of S-Phenyl 3-hydroxy-3-pentyloctanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The hydroxy group and the phenyl moiety play crucial roles in binding to the active site of the enzyme, facilitating the catalytic process. The long alkyl chain may also contribute to the compound’s ability to interact with lipid membranes, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • S-Phenyl 3-hydroxy-3-phenylpropanethioate
  • S-Phenyl 3-hydroxy-3-(3-methoxyphenyl)propanethioate

Comparison: S-Phenyl 3-hydroxy-3-pentyloctanethioate is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to its analogs. The presence of the hydroxy group and the phenyl moiety in all these compounds allows for similar reactivity, but the variations in the alkyl chain length and substituents on the phenyl ring can lead to differences in solubility, reactivity, and biological activity.

This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61257-11-2

Molecular Formula

C19H30O2S

Molecular Weight

322.5 g/mol

IUPAC Name

S-phenyl 3-hydroxy-3-pentyloctanethioate

InChI

InChI=1S/C19H30O2S/c1-3-5-10-14-19(21,15-11-6-4-2)16-18(20)22-17-12-8-7-9-13-17/h7-9,12-13,21H,3-6,10-11,14-16H2,1-2H3

InChI Key

HFWOLKMCTHVNIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CC(=O)SC1=CC=CC=C1)O

Origin of Product

United States

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